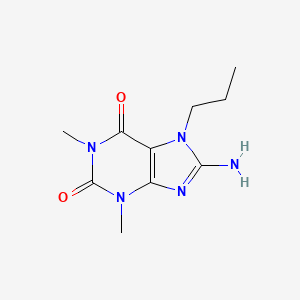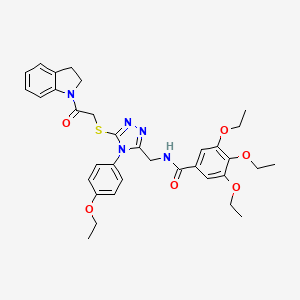
8-amino-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-amino-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a naturally occurring xanthine derivative that is widely used in medicine. Theophylline has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In addition, it has also been used to treat heart failure and apnea of prematurity.
Aplicaciones Científicas De Investigación
1. Serotonin Receptor Affinity and Antagonistic Activity
Research has indicated that derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione show high affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying antagonistic activity for these receptors. This implies potential applications in the modulation of serotonin-related functions in the brain (Żmudzki et al., 2015).
2. Psychotropic Potential
Certain derivatives of this compound have been found to possess psychotropic activities. They were evaluated for their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and demonstrated antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).
3. Synthesis of Novel Derivatives
New derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including 6-purineselenyl and 8-(1,3,4-thiadiazolyl) derivatives, have been synthesized. These compounds were structurally elucidated, indicating potential for diverse applications in medicinal chemistry (Gobouri, 2020).
4. Synthesis and Pharmacological Evaluation
Further studies have explored the synthesis of N-8-arylpiperazinylpropyl derivatives of this compound. These derivatives were evaluated for their binding affinity to serotonin and dopamine receptors, exhibiting partial agonist or antagonist properties. This research opens avenues for developing new compounds with potential therapeutic applications (Zagórska et al., 2009).
5. Molecular Characterization
The molecular characterization of N-substituted 8-aminoxanthines derived from 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been reported. This includes synthesis, acetylation, diazotization, and coupling reactions, contributing to an understanding of their chemical properties and potential applications (Mosselhi & Pfleiderer, 2010).
Propiedades
IUPAC Name |
8-amino-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQNGNWPOAWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)

![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)

![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)


![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)
![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)
